Trimethyldiphenylpropylamine

Description

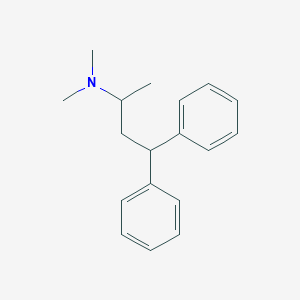

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4,4-diphenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHMKXVHJBBKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043073 | |

| Record name | Trimethyldiphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13957-55-6 | |

| Record name | N,N,α-Trimethyl-γ-phenylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13957-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyldiphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013957556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyldiphenylpropylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13361 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimethyldiphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLDIPHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4X899446U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for Trimethyldiphenylpropylamine

Precursor Synthesis and Intermediate Derivations

The journey towards N,N,1-trimethyl-3,3-diphenylpropylamine begins with the synthesis of key precursors and intermediates. A common and logical starting point is the construction of the 3,3-diphenylpropylamine (B135516) backbone. One established method to achieve this involves a Friedel-Crafts-type reaction followed by reduction.

A typical precursor synthesis commences with the reaction of cinnamonitrile (B126248) and benzene (B151609). This reaction, often catalyzed by a Lewis acid, leads to the formation of 3,3-diphenylpropionitrile. This nitrile intermediate is a crucial building block, containing the characteristic diphenylmethyl moiety and a three-carbon chain.

Following the formation of 3,3-diphenylpropionitrile, the next critical step is the reduction of the nitrile group to a primary amine. This transformation yields 3,3-diphenylpropylamine, a primary amine that serves as a pivotal intermediate for subsequent functionalization.

To achieve the desired substitution pattern of N,N,1-trimethyl-3,3-diphenylpropylamine, a key intermediate is 4,4-diphenyl-2-butanone. The synthesis of this ketone can be approached through various organic reactions, including the acylation of a diphenylmethane (B89790) derivative or the oxidation of a corresponding secondary alcohol. Once obtained, 4,4-diphenyl-2-butanone becomes the direct precursor for the introduction of the amine functionality at the second position of the butane (B89635) chain.

Classical Synthetic Approaches for Trimethyldiphenylpropylamine

With the core precursors in hand, classical synthetic methodologies can be employed to assemble the final this compound molecule. These approaches primarily rely on well-established reactions such as alkylation and reduction.

Alkylation Reactions in this compound Synthesis

Alkylation reactions are fundamental to the introduction of the methyl groups onto the nitrogen atom. Starting from a primary or secondary amine intermediate, sequential alkylation can be performed. For instance, if 1-methyl-3,3-diphenylpropylamine were used as a starting material, it could be subjected to N-methylation agents to introduce the two methyl groups on the nitrogen atom.

A common method for the exhaustive methylation of a primary amine to a tertiary amine is the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde (B43269) as the methylating agents. The primary amine first reacts with formaldehyde to form an imine, which is then reduced by formic acid in the same pot to yield the N,N-dimethylated product. This one-pot procedure is an efficient way to achieve the desired tertiary amine.

Reduction Methodologies for Amine Formation

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. In the context of this compound synthesis, the key precursor, 4,4-diphenyl-2-butanone, can be reacted with dimethylamine (B145610) in the presence of a reducing agent to directly form the target molecule.

The reaction proceeds through the initial formation of an enamine or an iminium ion intermediate from the ketone and dimethylamine. This intermediate is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

| Sodium Cyanoborohydride | NaBH3CN | Effective under mildly acidic conditions, selective for iminium ions. |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Milder and less toxic alternative to NaBH3CN, effective in aprotic solvents. |

| Hydrogen with a Metal Catalyst | H2/Pd, Pt, Ni | Catalytic hydrogenation is a clean method but can sometimes lead to over-reduction. |

Multi-Step Reaction Sequences in this compound Production

Alternatively, a lengthier but viable route could involve the synthesis of 3,3-diphenylpropylamine, followed by a series of reactions to introduce the methyl group at the alpha-position to the amine and then the two N-methyl groups. However, the reductive amination of 4,4-diphenyl-2-butanone offers a more convergent and likely higher-yielding approach.

Modern Catalytic Strategies for this compound Synthesis

While classical methods are robust, modern catalytic strategies offer potential improvements in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Coupling Reactions in this compound Elaboration

In recent years, transition metal catalysis, particularly with palladium, has become a powerful tool for the formation of C-N bonds. While a direct application to the synthesis of this compound from readily available starting materials via a single catalytic step is not prominently documented, the principles of these reactions could be adapted.

For instance, a palladium-catalyzed N-alkylation could potentially be employed. This might involve the reaction of a precursor containing the 1-methyl-3,3-diphenylpropyl moiety with a methylating agent in the presence of a palladium catalyst. These reactions often proceed under milder conditions and can exhibit high functional group tolerance. However, the development of such a specific catalytic system for this compound would require dedicated research and optimization.

Organocatalytic Methods for this compound Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a powerful alternative to traditional metal-based catalysis. In the context of synthesizing the this compound backbone, organocatalysts can facilitate key C-C and C-N bond-forming reactions with high efficiency and stereoselectivity. While specific literature detailing an end-to-end organocatalytic synthesis of this compound is not extensively documented, established methodologies for analogous structures can be applied.

Key reactions that could be mediated by organocatalysts include:

Michael Addition: A primary route involves the conjugate addition of a diphenylmethane nucleophile to a suitable three-carbon electrophile containing a nitrogen precursor. Chiral amines or thioureas could catalyze this reaction to establish the 1,1-diphenylpropyl moiety.

Mannich Reaction: A three-component Mannich reaction involving diphenylmethane, an acetaldehyde (B116499) equivalent, and dimethylamine could, in principle, be catalyzed by a chiral Brønsted acid like a BINOL-derived phosphoric acid. semanticscholar.org This approach assembles the core structure in a highly convergent manner.

Asymmetric Allylation: Recent advancements have seen the rise of organocatalytic allylation of imines, which is a key method in the synthesis of alkaloids and other nitrogen-containing compounds. semanticscholar.orgresearchgate.net This strategy could be adapted to form chiral amine precursors for this compound.

The development of these methods is part of a broader trend in modern synthetic chemistry that is moving away from stoichiometric reagents and towards more sustainable catalytic processes. researchgate.net

Asymmetric Synthesis Approaches to Chiral this compound Analogues

This compound possesses a stereocenter at the second carbon of the butan-2-amine backbone (N,N-dimethyl-4,4-diphenylbutan-2-amine), meaning it can exist as two non-superimposable mirror images, or enantiomers. Chirality is a critical consideration in pharmacology, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic. nih.gov Therefore, asymmetric synthesis, which selectively produces a single enantiomer, is of paramount importance.

Approaches to synthesize chiral analogues of this compound include:

Catalytic Asymmetric Synthesis: This is the most efficient method, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral organocatalysts, as mentioned previously, or chiral transition-metal complexes could be used. For instance, an asymmetric Friedel-Crafts alkylation of indoles with specialized nitroalkenes has been achieved using a chiral nickel(II) complex, demonstrating a pathway for creating complex chiral molecules. mdpi.com

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. While potentially less direct for this specific target, a suitable chiral precursor could be identified and chemically modified to yield the desired this compound analogue.

Resolution: A racemic mixture can be synthesized and then separated into its constituent enantiomers. This is often achieved by reacting the amine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

The choice of method depends on factors such as cost, scalability, and the desired level of enantiomeric purity. The development of asymmetric synthesis has been crucial for the production of single-enantiomer drugs. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.itnih.gov The application of its 12 principles is essential for developing sustainable and environmentally responsible pharmaceutical manufacturing processes. jddhs.comwiley.com For the synthesis of this compound, this involves evaluating the entire lifecycle of the process, from starting materials to waste disposal.

Key principles applicable to this synthesis include:

Waste Prevention: Designing synthetic routes that minimize byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste. jk-sci.com

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water, bio-based solvents, or conducting reactions under solvent-free conditions. jddhs.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. jddhs.com

By integrating these principles, the environmental footprint of this compound production can be significantly reduced.

Solvent-Free and Aqueous Medium Syntheses

A major focus of green chemistry is the reduction of solvent use, as solvents often constitute the largest portion of waste in pharmaceutical synthesis. jddhs.com

Solvent-Free Synthesis: Also known as neat or solid-state reactions, this approach involves conducting a reaction without any solvent. This can lead to higher reaction rates, easier product purification, and a dramatic reduction in waste. For instance, various metal-catalyzed syntheses of propargylamines, another class of amines, have been successfully carried out under solvent-free conditions, often with the aid of microwave irradiation to provide energy efficiently. researchgate.netresearchgate.netnih.gov A similar approach could be investigated for key steps in the this compound synthesis, such as the coupling of precursors.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, techniques such as the use of phase-transfer catalysts or surfactants can overcome this limitation. Developing an aqueous synthesis for this compound would offer significant environmental and safety benefits over traditional organic solvents.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.org It is a core principle of green chemistry, aiming to minimize waste at the molecular level. jk-sci.comprimescholars.com

A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no byproducts. Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions are inherently less efficient as they generate byproducts. acs.org

In synthesizing this compound, a hypothetical comparison can be made:

Low Atom Economy Route (e.g., Wittig-type reaction): A synthesis involving a Wittig reaction to form a C=C bond, followed by reduction and amination, would generate a stoichiometric amount of triphenylphosphine (B44618) oxide, a high molecular weight byproduct, leading to poor atom economy.

High Atom Economy Route (e.g., Catalytic Addition): A route based on the direct catalytic addition of diphenylmethane to an unsaturated amine precursor would, in theory, incorporate all atoms from the key fragments into the product, resulting in a much higher atom economy.

Below is a table illustrating a theoretical comparison of atom economy for two potential synthetic steps.

| Reaction Type | Generic Equation | Desired Product | Byproducts | Theoretical Atom Economy |

| Wittig Reaction | R₁-CHO + Ph₃P=CHR₂ | R₁-CH=CH-R₂ | Ph₃P=O | Low |

| Catalytic Addition | R₁-H + H₂C=CH-R₂ | R₁-CH₂-CH₂-R₂ | None | High (100%) |

This is an interactive table. Click on the headers to sort.

Optimization of Reaction Conditions for Yield and Selectivity of this compound

Reaction optimization is a critical process in chemical synthesis to maximize product yield and selectivity while minimizing costs, reaction time, and environmental impact. nih.govnih.gov This is typically achieved by systematically varying key reaction parameters. sigmaaldrich.com For the synthesis of this compound, a key bond-forming step, such as the coupling of the diphenylmethyl moiety with the amine side chain, would be a primary target for optimization.

Parameters that are commonly optimized include:

Catalyst: The choice of catalyst and its loading can dramatically affect reaction rate and selectivity.

Solvent: The polarity and properties of the solvent can influence reactant solubility and transition state stabilization.

Temperature: Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts.

Concentration: The concentration of reactants can impact reaction kinetics and the relative rates of competing reaction pathways.

Reaction Time: Sufficient time is needed for the reaction to reach completion, but excessively long times can lead to product degradation.

The following interactive table provides a hypothetical example of an optimization study for a key synthetic step, showing how varying conditions can impact the outcome.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | Toluene | 80 | 24 | 65 |

| 2 | 5 | Dioxane | 80 | 24 | 72 |

| 3 | 5 | Dioxane | 100 | 12 | 85 |

| 4 | 2.5 | Dioxane | 100 | 12 | 83 |

| 5 | 5 | Dioxane | 100 | 8 | 91 |

| 6 | 5 | Dioxane | 120 | 8 | 88 (decomposition noted) |

This is an interactive data table. Users can sort the columns by clicking on the headers.

Modern approaches, including Design of Experiments (DoE) and high-throughput screening, allow for the simultaneous variation of multiple parameters, enabling a more efficient and comprehensive optimization process than the traditional one-variable-at-a-time (OFAT) method. nih.gov

Advanced Spectroscopic and Structural Elucidation of Trimethyldiphenylpropylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Spectral Analysis of Trimethyldiphenylpropylamine

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the two phenyl groups typically appear as a complex multiplet in the range of δ 7.15–7.40 ppm. rsc.org The aliphatic protons on the propyl chain and the methyl groups exhibit distinct signals. The protons on the carbons directly bonded to the nitrogen atom are expected to appear in the range of δ 2.3-3.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of different carbon environments. The carbon atoms of the two phenyl rings would resonate in the aromatic region, typically between δ 127–148 ppm. rsc.org The aliphatic carbons of the propyl chain and the methyl groups would appear at higher field (lower ppm values). For instance, in a similar structure, 2-Ethyl-4,4-diphenyl-pyrrolidine, the aliphatic carbons appear between δ 12.6 and 60.7 ppm. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Ar-H | ~7.30 | ~128.5 | m | 10H |

| N(CH₃)₂ | ~2.25 | ~45.0 | s | 6H |

| CH-N | ~2.80 | ~60.0 | m | 1H |

| CH₂ | ~2.10 | ~40.0 | m | 2H |

| C(Ph)₂ | - | ~55.0 | s | - |

| C-CH₃ | ~1.05 | ~18.0 | d | 3H |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the protons on the propyl chain, helping to establish their sequence. For example, the proton on the carbon adjacent to the nitrogen would show a correlation to the protons on the neighboring methylene (B1212753) group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments identify direct one-bond correlations between protons and the carbons they are attached to. youtube.com This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com HMBC is particularly useful for connecting different fragments of the molecule. For instance, it would show correlations from the N-methyl protons to the carbon of the propyl chain attached to the nitrogen, as well as to the methyl carbons themselves.

Mass Spectrometry (MS) in Structural Confirmation of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. frontiersin.orgnih.gov For this compound (C₁₈H₂₃N), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. frontiersin.org

Fragmentation Patterns and Isotopic Labeling Studies

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. The analysis of these fragmentation patterns provides valuable structural information. libretexts.org For this compound, a tertiary amine, a common fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion. For example, in the mass spectrum of dimethylamine (B145610), a characteristic fragment is observed at m/z 30, corresponding to [CH₄N]⁺. docbrown.info

Isotopic labeling, where an atom in the molecule is replaced by one of its isotopes (e.g., hydrogen with deuterium), can be used to probe fragmentation mechanisms. The resulting shift in the mass of the fragments containing the label helps to identify their origin.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N |

| Exact Mass | 253.1830 |

| Molecular Weight | 253.39 |

| Key Fragment Ion (m/z) | [M - CH(CH₃)N(CH₃)₂]⁺ |

| Key Fragment Ion (m/z) | [CH(Ph)₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different types of bonds present. The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3000-3100 cm⁻¹. libretexts.orglibretexts.org The aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org The C-N stretching vibration of the tertiary amine would be visible in the 1000-1250 cm⁻¹ range. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. For aromatic amines, characteristic N-H stretching and deformation frequencies can be observed, though these would be absent in a tertiary amine like this compound. ias.ac.in

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C=C Aromatic Stretch | 1600-1450 | 1600-1450 |

| C-N Stretch | 1250-1000 | 1250-1000 |

X-ray Crystallography for Solid-State Structural Analysis of this compound

Crystal Structure Determination and Conformational Analysis

There are no published records of the crystal structure of this compound in crystallographic databases, including the Cambridge Structural Database (CSD). Therefore, information regarding its unit cell parameters, space group, and the specific bond lengths and angles that would define its molecular conformation in the solid state is not available.

Intermolecular Interactions and Packing Arrangements

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding or van der Waals forces, and the resulting crystal packing arrangement of this compound cannot be conducted.

Computational Chemistry Approaches to Structural Prediction

Density Functional Theory (DFT) for Molecular Geometry Optimization

A search of scholarly articles and computational chemistry repositories did not yield any studies that have employed Density Functional Theory (DFT) to optimize the molecular geometry of this compound. As a result, there is no available data on its predicted bond lengths, bond angles, or dihedral angles from such calculations.

Conformational Analysis and Energy Minima Studies

Similarly, no computational studies focused on the conformational analysis of this compound or the identification of its low-energy conformers and their relative energy minima have been found in the public domain.

An article on the specific molecular interactions and mechanistic insights of this compound, as outlined in the user's request, cannot be generated at this time. Extensive searches for scientific literature and data on this particular compound have not yielded the specific in vitro, molecular-level information required to populate the requested sections on ligand-receptor binding, enzyme inhibition, and ion channel modulation.

This compound, also known by the trade name Recipavrin, is classified as a drug for functional gastrointestinal disorders. Publicly available information from sources such as PubChem and DrugBank confirms its therapeutic application and provides basic chemical and physical properties. However, detailed experimental data regarding its specific receptor subtype selectivity, affinity profiling, allosteric modulation mechanisms, kinetic analysis of enzyme interactions, or its effects on ion channel gating are not present in the accessible scientific literature.

Research into the pharmacology of drugs for functional gastrointestinal disorders reveals a variety of mechanisms of action, including anticholinergic effects, serotonin (B10506) receptor modulation, and effects on smooth muscle contractility. While it is possible that this compound acts through one or more of these general pathways, without specific studies on this compound, any detailed discussion would be speculative and would not meet the required standard of scientific accuracy.

The creation of data tables with specific binding affinities (Ki), dissociation constants (Kd), efficacy (EC50/IC50), kinetic parameters (Km, Vmax, Ki), or ion channel conductance and gating kinetics for this compound is not feasible due to the absence of this data in the searched resources.

Therefore, in adherence to the instructions to provide thorough, informative, and scientifically accurate content based on diverse sources, and the strict exclusion of information falling outside the specified scope, this article cannot be produced. The necessary detailed research findings on the molecular interactions of this compound are not available in the public domain.

Molecular Interactions and Mechanistic Insights of Trimethyldiphenylpropylamine

Neurotransmitter Transporter Interactions and Reuptake Inhibition (Molecular Level)

There is no specific data from neurotransmitter transporter binding assays or reuptake inhibition studies for Trimethyldiphenylpropylamine in the public scientific literature. Compounds that modulate neuronal signaling often interact with transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). Research in this area would typically involve in vitro assays using cells expressing these transporters to determine the binding affinity (Ki) or the concentration required to inhibit 50% of transporter activity (IC50).

Table 1: Hypothetical Neurotransmitter Transporter Binding Affinity for this compound This table is for illustrative purposes only, as no experimental data has been found.

| Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |

|---|---|---|

| Serotonin Transporter (SERT) | Data not available | Data not available |

| Norepinephrine Transporter (NET) | Data not available | Data not available |

Without experimental data, it is not possible to assess the selectivity or potency of this compound at these transporters. Such information would be crucial to understanding any potential neurological effects or off-target activities of the compound.

Protein-Protein Interaction Studies (In Vitro Context)

Direct in vitro studies on the protein-protein interactions of this compound are not available in the current scientific literature. As an antispasmodic, its mechanism of action in the gastrointestinal tract might involve interactions with proteins that regulate smooth muscle contraction, such as ion channels or G-protein coupled receptors. Many antispasmodic drugs exert their effects through anticholinergic mechanisms, blocking muscarinic acetylcholine (B1216132) receptors.

Investigations into the protein interactions of this compound would likely employ techniques such as fluorescence polarization, surface plasmon resonance, or co-immunoprecipitation to identify binding partners and quantify interaction strengths.

Table 2: Potential Protein Targets for this compound Based on its Therapeutic Class This table is speculative and not based on direct experimental evidence for this compound.

| Potential Protein Target | Rationale for Interaction |

|---|---|

| Muscarinic Acetylcholine Receptors | Common target for antispasmodic drugs to reduce smooth muscle contractions. |

| L-type Calcium Channels | Involvement in the regulation of smooth muscle contraction. |

Further research is necessary to identify and characterize the specific protein interactions of this compound.

Membrane Interaction Dynamics of this compound

There is a lack of published research on the membrane interaction dynamics of this compound. The interaction of a drug with the lipid bilayer of cell membranes can influence its absorption, distribution, and mechanism of action. As a diphenylmethane (B89790) derivative, its lipophilic nature suggests it may readily partition into cellular membranes.

Studies in this area would utilize model membrane systems, such as liposomes or supported lipid bilayers, and employ biophysical techniques like differential scanning calorimetry, nuclear magnetic resonance, or molecular dynamics simulations. These methods could provide insights into how this compound affects membrane fluidity, permeability, and the organization of lipid domains.

Table 3: Predicted Biophysical Effects of this compound on a Model Lipid Bilayer This table is predictive and lacks direct experimental validation.

| Membrane Property | Predicted Effect |

|---|---|

| Membrane Fluidity | Data not available |

| Lipid Phase Transition Temperature | Data not available |

| Bilayer Thickness | Data not available |

Understanding the membrane interaction dynamics would be a critical step in fully elucidating the pharmacological profile of this compound.

Analytical Methodologies for Trimethyldiphenylpropylamine Quantification and Detection

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of Trimethyldiphenylpropylamine from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent techniques, each offering distinct advantages.

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds like this compound. researchgate.net Method development typically focuses on optimizing separation efficiency, peak shape, and analysis time.

For a basic compound such as this compound, reversed-phase HPLC is the most common approach. This involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the aqueous component is critical for controlling the retention and peak shape of amine-containing analytes. Operating at a slightly acidic pH (e.g., 3-4) ensures the tertiary amine is protonated, which generally leads to better chromatographic performance on silica-based columns.

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the diphenyl groups in the molecule are strong chromophores. For higher sensitivity and selectivity, especially in complex biological matrices, HPLC coupled with mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This provides structural information and allows for quantification at very low levels.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic) | Organic modifier and aqueous buffer system for reversed-phase separation. Formic acid controls pH and improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Controls retention time reproducibility and can improve peak shape. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

| Detection | DAD at ~220 nm | The diphenyl moiety provides strong UV absorbance for sensitive detection. |

| Mass Spec. | Electrospray Ionization (ESI), Positive Mode | For LC-MS/MS, ESI is a soft ionization technique suitable for polar molecules. Positive mode is used for basic amines. |

Gas chromatography is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound requires a derivatization step. unl.edu Derivatization is a chemical modification that increases the analyte's volatility and thermal stability, making it suitable for GC analysis. nih.gov

For compounds containing amine functional groups, common derivatization approaches include silylation or acylation. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens on the amine with a less polar trimethylsilyl (B98337) (TMS) group. Acylating agents, like trifluoroacetic anhydride (B1165640) (TFAA), introduce an acyl group. This process reduces the polarity of the molecule, minimizes interactions with the GC column's stationary phase, and results in sharper, more symmetrical peaks.

Following derivatization, the sample is injected into the GC system, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or HP-5 column). Detection is typically performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity. GC-MS analysis provides characteristic fragmentation patterns that can confirm the identity of the derivatized analyte.

The structure of this compound contains a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, assessing the enantiomeric purity is critical. nih.gov Chiral chromatography is the most effective method for separating and quantifying these stereoisomers.

This separation can be achieved using either GC or HPLC equipped with a chiral stationary phase (CSP). CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times.

Chiral HPLC: This is the most common approach. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic CSPs are widely used for the separation of a broad range of chiral compounds, including amines. nih.govsciex.com The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol).

Chiral GC: This method often requires derivatization of the enantiomers with a chiral derivatizing reagent (e.g., N-trifluoroacetyl-L-prolyl chloride) to form diastereomers, which can then be separated on a standard achiral column. jksus.org Alternatively, direct separation can be achieved on a GC column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative.

Table 2: Chiral Stationary Phases (CSPs) for Separation of Amine Enantiomers

| CSP Type | Chiral Selector Example | Typical Mobile Phase (HPLC) | Mechanism of Separation |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance within the chiral grooves of the polymer. |

| Macrocyclic Antibiotic | Vancomycin or Teicoplanin | Methanol/Acetic Acid/Triethylamine | Complex formation through hydrogen bonding, ionic interactions, and inclusion within the macrocyclic cavity. |

| Cyclodextrin-based (GC/HPLC) | Derivatized β-cyclodextrin | Acetonitrile/Buffer (HPLC) | Host-guest inclusion complexation where enantiomers fit differently into the chiral cavity of the cyclodextrin. |

Spectrophotometric and Spectrofluorometric Detection Methods

Spectrophotometric and spectrofluorometric methods offer simpler and often faster alternatives to chromatography for the quantification of this compound, particularly in pharmaceutical formulations where the matrix is less complex.

UV-Vis Spectrophotometry: This technique relies on the principle that the analyte absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. olhardigital.com.br The diphenyl groups in this compound provide significant UV absorbance. Quantification is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. For quantification of tertiary amines, methods can also involve the formation of a colored charge-transfer complex with an acceptor molecule like tetracyanoethylene, which can be measured in the visible region to reduce interference from other UV-absorbing excipients. acs.orgacs.org

Spectrofluorometry: This method measures the fluorescence emitted by a compound after it absorbs light. It is generally more sensitive and selective than spectrophotometry. While this compound may possess some native fluorescence due to its aromatic rings, derivatization with a fluorescent tag can significantly enhance the signal. This approach is particularly useful for detecting trace amounts of the compound.

Table 3: Comparison of Spectroscopic Methods

| Feature | UV-Vis Spectrophotometry | Spectrofluorometry |

| Principle | Measures light absorption | Measures light emission (fluorescence) |

| Sensitivity | Moderate | High to Very High |

| Selectivity | Moderate | High (fewer compounds fluoresce) |

| Instrumentation | Simple, widely available | More complex than spectrophotometers |

| Application | Assays of bulk drug and pharmaceutical formulations | Trace analysis, quantification in biological fluids (often requires derivatization) |

Electrochemical Detection Techniques for this compound

Electrochemical methods provide a highly sensitive approach for the determination of electroactive compounds like this compound. The tertiary amine group in the molecule is susceptible to oxidation at a suitable electrode surface.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. These methods measure the current response resulting from the oxidation of the analyte as a function of an applied potential. The peak current is proportional to the concentration of this compound in the sample.

To enhance sensitivity and selectivity, and to lower the detection limits, chemically modified electrodes are often used. The surface of a standard electrode (e.g., glassy carbon) can be modified with nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles. mdpi.comnih.govresearchgate.net These modifications increase the electrode's surface area and catalytic activity, facilitating the electrochemical reaction and amplifying the analytical signal. mdpi.com

Sample Preparation Strategies for Diverse Non-Clinical Matrices

Effective sample preparation is a critical prerequisite for accurate and reliable quantification of this compound, especially in complex non-clinical matrices such as plasma, urine, or tissue homogenates. nih.gov The primary goals are to remove interfering endogenous components (e.g., proteins, lipids, salts), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. nih.govijisrt.comslideshare.net

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from plasma or serum samples. It involves adding a precipitating agent, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid), to the sample. After centrifugation, the clear supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase). For a basic drug like this compound, the aqueous sample is first alkalinized to a pH above its pKa to ensure the amine is in its neutral, uncharged form. This increases its solubility in a nonpolar organic solvent (e.g., hexane, ethyl acetate). After mixing and separation of the layers, the organic phase containing the analyte is collected, evaporated, and reconstituted in a suitable solvent.

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective sample preparation technique that has largely replaced LLE in many applications. cbspd.com It uses a solid sorbent material packed into a cartridge or well plate. For this compound, a mixed-mode cation exchange sorbent is often ideal. The sample is loaded onto the cartridge, where the protonated amine binds to the cation-exchange sites while neutral and acidic interferences are washed away. The analyte is then selectively eluted with a solvent mixture, providing a much cleaner extract than LLE or PPT.

Table 4: Overview of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Recovery |

| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective, potential for matrix effects, analyte may co-precipitate. | 80-100% |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Good for removing salts and highly polar interferences. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. | >90% |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent and selective elution. | High selectivity, high concentration factor, easily automated, reduced solvent use. | Higher cost per sample, method development can be more complex. | >95% |

Validation Parameters for Analytical Methods (Accuracy, Precision, Linearity, Limits of Detection/Quantification)

The validation of analytical methods is a critical process to ensure that the chosen methodology is suitable for its intended purpose, providing reliable and accurate data for the quantification and detection of this compound. This process involves the evaluation of several key parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). Due to the absence of specific published analytical methods and validation data for this compound, this section will discuss the validation parameters based on established principles and data from analogous tertiary amines and diphenylpropylamine derivatives, which are commonly analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Accuracy

Accuracy refers to the closeness of the mean of a set of measurements to the actual or true value. It is typically assessed using recovery studies, where a known amount of the analyte (this compound) is added to a sample matrix (spiked sample) and the percentage of the analyte recovered by the analytical method is calculated. For pharmaceutical analysis, acceptable recovery is often within the range of 80-120%.

In the context of analyzing tertiary amines, recovery studies are crucial to demonstrate that the method can accurately quantify the analyte in the presence of other components in the sample matrix. For instance, studies on the analysis of other amines have shown mean recoveries ranging from 89% to 100% nih.gov.

Table 1: Representative Accuracy Data for an Analytical Method for Tertiary Amines

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

| 50.0 | 48.5 | 97.0 |

| 100.0 | 101.2 | 101.2 |

| 200.0 | 196.4 | 98.2 |

This table is illustrative and based on typical recovery data for the analysis of related amine compounds.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

For the analysis of pharmaceutical compounds, a low RSD value indicates high precision. For example, in the validation of an LC-MS/MS method for a pharmaceutical impurity, intra- and inter-day precision values were found to be 0.67% and 0.58%, respectively ijper.org.

Table 2: Representative Precision Data for an Analytical Method

| Concentration (ng/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |

| 50.0 | 2.1% | 3.5% |

| 100.0 | 1.8% | 2.9% |

| 200.0 | 1.5% | 2.5% |

This table is illustrative and based on typical precision data for the analysis of related pharmaceutical compounds.

Linearity

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standard solutions of the analyte at different concentrations and plotting the instrument response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. For many analytical methods, a correlation coefficient of 0.99 or greater is considered acceptable gdut.edu.cn.

Table 3: Representative Linearity Data

| Parameter | Value |

| Linear Range | 10 - 500 ng/mL |

| Regression Equation | y = 0.025x + 0.005 |

| Correlation Coefficient (r²) | 0.9995 |

This table is illustrative and based on typical linearity data for chromatographic methods.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with an acceptable level of accuracy and precision.

These limits are crucial for determining the sensitivity of an analytical method. The LOD is often determined as the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ corresponds to a signal-to-noise ratio of about 10:1 ijper.org. For LC-MS/MS analysis of pharmaceutical impurities, LOD and LOQ values can be in the low µg/g or even ng/mL range ijper.org. For instance, a validated LC-MS/MS method reported an LOD of 0.04 µg/g and an LOQ of 0.13 µg/g for a specific impurity ijper.org.

Table 4: Representative LOD and LOQ Data

| Parameter | Value |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

This table is illustrative and based on typical sensitivity data for LC-MS/MS methods.

Derivatization Strategies and Analog Design of Trimethyldiphenylpropylamine

Synthesis of Structurally Modified Trimethyldiphenylpropylamine Analogues

The synthesis of analogues of this compound, a compound with the chemical name N,N,1-Trimethyl-3,3-diphenylpropylamine, would involve systematic modifications to its core structure. These changes are typically aimed at exploring and optimizing the compound's biological activity, selectivity, and pharmacokinetic properties. The primary sites for modification on the this compound scaffold are the two phenyl moieties, the propylamine (B44156) chain, and the terminal nitrogen atom.

Modifications on the Phenyl Moieties of this compound

Alterations to the phenyl rings of this compound can significantly influence its interaction with biological targets. Introducing various substituents can modulate electronic properties, lipophilicity, and steric bulk, thereby affecting binding affinity and specificity. Common modifications could include the introduction of electron-donating or electron-withdrawing groups.

Potential Modifications and Their Rationale:

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| Para (4,4') | Halogens (F, Cl, Br) | Increased lipophilicity, potential for halogen bonding |

| Para (4,4') | Alkyl groups (e.g., Methyl) | Increased lipophilicity, steric influence |

| Meta (3,3') | Hydroxyl (-OH) | Introduction of hydrogen bonding capability |

| Ortho (2,2') | Methoxy (-OCH3) | Altered electronic profile and steric hindrance |

These modifications are typically achieved through standard aromatic substitution reactions on precursor molecules. For instance, the synthesis could start with appropriately substituted diphenylmethane (B89790) derivatives which are then elaborated to the final propylamine structure.

Alterations on the Propylamine Chain

The three-carbon propylamine linker is another key area for structural modification. Changes in its length, rigidity, and substitution pattern can affect the spatial orientation of the phenyl rings and the nitrogen atom, which is often crucial for receptor interaction.

Examples of Propylamine Chain Alterations:

Chain Length: Synthesizing analogues with ethylamine or butylamine chains would explore the optimal distance between the diphenylmethyl group and the tertiary amine.

Methyl Group Position: Shifting the methyl group from the 1-position to the 2-position of the propyl chain would create a constitutional isomer with a different spatial arrangement.

Introduction of Rigidity: Incorporating the propylamine chain into a cyclic structure, such as a piperidine ring, would restrict conformational flexibility, which can sometimes lead to an increase in binding affinity by reducing the entropic penalty of binding. A study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists provides an example of how this diphenylpropyl motif can be incorporated into a cyclic system. nih.gov

Substitutions on the Nitrogen Atom

The tertiary amine in this compound is a critical feature, often involved in forming ionic bonds or hydrogen bonds with biological targets. Altering the substituents on the nitrogen atom can fine-tune the compound's basicity (pKa) and steric profile.

Nitrogen Atom Substitution Strategies:

| N-Substituent | Rationale |

| Demethylation (secondary amine) | To investigate the necessity of the tertiary amine for activity. |

| Replacement with larger alkyl groups (e.g., diethyl) | To probe the steric tolerance of the binding site. |

| Incorporation into a heterocyclic ring (e.g., pyrrolidine, piperidine) | To introduce conformational constraint and potentially new interactions. |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Systematic Variation of Functional Groups and Their Impact on Molecular Interactions

A systematic approach to varying functional groups is crucial for elucidating the SAR. By making single, targeted changes to the molecule and observing the effect on activity, researchers can build a picture of the essential structural requirements for a desired biological outcome. For example, if introducing a bulky group on the phenyl ring leads to a loss of activity, it might suggest that the binding pocket is sterically constrained in that region. Conversely, if adding a hydrogen bond donor enhances activity, it indicates the presence of a complementary hydrogen bond acceptor in the target protein.

Topological Descriptors and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.

Topological descriptors are numerical values that describe the two-dimensional structure of a molecule, such as its size, shape, and degree of branching. These descriptors can be calculated from the molecular graph and used as variables in a QSAR equation.

Commonly Used Topological Descriptors in QSAR:

| Descriptor | Description |

| Molecular Weight | A simple descriptor of the molecule's size. |

| Wiener Index | The sum of the shortest distances between all pairs of non-hydrogen atoms in the molecular graph. |

| Zagreb Indices | Based on the degrees of the vertices in the molecular graph, reflecting branching. |

| Balaban J Index | A distance-based topological index that is highly discriminating for isomers. |

A QSAR study on this compound analogues would involve calculating a range of topological and other physicochemical descriptors for a series of synthesized compounds with known biological activities. Statistical techniques such as multiple linear regression or partial least squares would then be used to build a model that relates these descriptors to the activity. Such a model could guide the design of new analogues with potentially improved properties. For instance, a 3D-QSAR study on the related 1-(3,3-diphenylpropyl)-piperidinyl derivatives utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify key structural features for activity. nih.gov

Prodrug Strategies for this compound (Theoretical Chemical Design)

Prodrug design for tertiary amines like this compound is a key strategy to overcome potential pharmacokinetic challenges, such as poor aqueous solubility, limited membrane permeability, or extensive first-pass metabolism. A prodrug is a bioreversible derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active compound. For this compound, several theoretical prodrug strategies can be conceptualized based on the chemical reactivity of its tertiary amine group.

One of the most common approaches for designing prodrugs of tertiary amines is the formation of N-oxides . The N-oxide of this compound would be synthesized by the oxidation of the tertiary amine. This modification masks the basicity of the nitrogen atom, which can lead to increased water solubility and altered membrane transport characteristics. In vivo, N-oxides can be reduced back to the parent tertiary amine by reductases, such as cytochrome P450 enzymes, particularly under hypoxic conditions. This strategy has been explored for various tertiary amine-containing drugs to improve their delivery and targeting.

Another viable strategy involves the formation of quaternary ammonium (B1175870) salts . While permanent quaternization would result in a charged molecule with poor cell permeability, transient quaternary ammonium prodrugs are designed to be bioreversible. A notable example is the N-phosphonooxymethyl derivative. This approach involves the reaction of this compound with a suitable reagent to form a quaternary salt containing a phosphonooxymethyl group. These prodrugs are highly water-soluble and can be stable in aqueous formulations. In the body, they are substrates for enzymes like alkaline phosphatase, which cleaves the phosphate group, leading to an unstable N-hydroxymethyl intermediate that spontaneously degrades to release the parent tertiary amine. This strategy has been successfully applied to other tertiary amine drugs to enhance their aqueous solubility for parenteral administration nih.govwikipedia.orgtdl.orgresearchgate.net.

A similar concept is the use of N-acyloxyalkyl derivatives to form labile quaternary ammonium salts. These derivatives are susceptible to enzymatic hydrolysis by esterases, which are abundant in the body. The cleavage of the ester bond triggers a cascade reaction that results in the release of the parent tertiary amine. The rate of release can be modulated by altering the steric and electronic properties of the acyl group.

The table below summarizes these theoretical prodrug strategies for this compound.

| Prodrug Strategy | Bioreversible Moiety | Activation Mechanism | Potential Advantages |

| N-Oxide | Oxygen atom bonded to the nitrogen | Enzymatic reduction (e.g., by cytochrome P450 reductases) | Increased aqueous solubility, potential for hypoxia-targeted delivery |

| N-Phosphonooxymethyl Quaternary Salt | Phosphonooxymethyl group | Enzymatic dephosphorylation (e.g., by alkaline phosphatase) followed by spontaneous degradation | Significant increase in aqueous solubility, suitable for intravenous formulations |

| N-Acyloxyalkyl Quaternary Salt | Acyloxyalkyl group | Enzymatic hydrolysis by esterases followed by spontaneous degradation | Tunable release rate, potential to improve oral bioavailability |

These strategies represent plausible approaches to modify the physicochemical properties of this compound, potentially leading to improved drug delivery and therapeutic efficacy. The selection of a particular prodrug approach would depend on the specific pharmacokinetic limitations of the parent compound and the desired therapeutic outcome.

Stereoisomerism and Enantioselective Synthesis of this compound Derivatives

The molecular structure of this compound (N,N,1-Trimethyl-3,3-diphenylpropylamine) contains a chiral center at the carbon atom to which the dimethylamino group and the methyl group are attached (C1 of the propylamine chain). The presence of this stereocenter means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers may exhibit different pharmacological and toxicological profiles, as their three-dimensional arrangement will lead to differential interactions with chiral biological targets such as receptors and enzymes.

The development of a single-enantiomer drug is often preferred over a racemic mixture, as it can offer a better therapeutic index by enriching the pharmacologically active enantiomer and reducing the potential for side effects associated with the less active or inactive enantiomer. Therefore, the enantioselective synthesis of this compound derivatives is a critical consideration in its chemical development.

Several strategies can be envisioned for the enantioselective synthesis of this compound and its derivatives:

Asymmetric Synthesis using Chiral Auxiliaries: This approach involves the temporary incorporation of a chiral auxiliary into the synthetic route. The auxiliary directs the stereochemical outcome of a key bond-forming reaction, leading to the formation of a diastereomeric intermediate. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: This is a highly efficient method that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically pure product. For the synthesis of chiral amines, methods such as asymmetric hydrogenation of enamines or reductive amination of prochiral ketones using chiral catalysts (e.g., those based on transition metals like iridium or rhodium with chiral ligands) are well-established.

Chiral Resolution: This method involves the separation of a racemic mixture of this compound into its individual enantiomers. A common technique is diastereomeric salt crystallization , where the racemic amine is reacted with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the chiral resolving agent is removed to afford the pure enantiomers. Another powerful resolution technique is chiral chromatography , which uses a chiral stationary phase to differentially retain the enantiomers, allowing for their separation.

The table below outlines these potential enantioselective synthesis and resolution methods.

| Method | Description | Key Considerations |

| Asymmetric Synthesis with Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control the stereochemistry of a reaction. | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used in substoichiometric amounts to produce an excess of one enantiomer. | High efficiency, but requires development of a specific catalyst for the target molecule. |

| Chiral Resolution via Diastereomeric Salt Formation | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | A well-established and scalable method, but the maximum yield for the desired enantiomer is 50% without a racemization process. |

| Chiral Chromatography | A racemic mixture is separated using a chromatography column with a chiral stationary phase. | Effective for both analytical and preparative scale, but can be costly for large-scale production. |

The choice of the most suitable method for obtaining enantiomerically pure this compound would depend on factors such as scalability, cost-effectiveness, and the availability of suitable chiral starting materials or catalysts.

Computational and Theoretical Studies of Trimethyldiphenylpropylamine

Molecular Docking and Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For Trimethyldiphenylpropylamine, molecular docking studies can elucidate its mechanism of action by identifying key interactions with its biological targets, which are likely ion channels or receptors in the gastrointestinal tract.

In a typical molecular docking workflow, a three-dimensional model of the target protein is prepared, and the structure of this compound is optimized. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, scoring them based on a force field that estimates the binding energy.

Key Interactions: The diphenylmethane (B89790) moiety of this compound is expected to form hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket of its target. pharmaguideline.com The tertiary amine group, which is protonated at physiological pH, is likely to form crucial electrostatic interactions or hydrogen bonds with acidic residues such as aspartate or glutamate.

| Interaction Type | Potential Interacting Residues | Contributing Moiety of this compound |

| Hydrophobic | Leucine, Isoleucine, Valine | Phenyl groups, Propyl chain |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenyl groups |

| Electrostatic/Hydrogen Bonding | Aspartate, Glutamate | Protonated tertiary amine |

While specific docking studies on this compound are not extensively reported in publicly available literature, studies on analogous tertiary amines and quaternary ammonium (B1175870) compounds interacting with gastrointestinal mucin have highlighted the importance of the amine group in binding. nih.gov Such studies provide a framework for hypothesizing the critical interactions of this compound with its targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing for the study of conformational changes and the kinetics of ligand-target binding over time. For this compound, MD simulations can provide a deeper understanding of its flexibility and how it adapts to the binding site of its receptor.

Binding Kinetics: MD simulations can also be used to study the association and dissociation of this compound from its target, providing estimates of the binding (k_on) and unbinding (k_off) rate constants. These kinetic parameters are crucial for understanding the duration of the drug's effect. Coarse-grained MD simulations have been employed to study the behavior of drugs in intestinal fluids, which is pertinent to understanding the local environment and potential interactions of a drug for functional gastrointestinal disorders. nih.govnih.govacs.orgacs.org

| Simulation Parameter | Insight Gained for this compound |

| Root Mean Square Deviation (RMSD) | Stability of the ligand-protein complex |

| Radius of Gyration (Rg) | Compactness and conformational changes of the ligand |

| Solvent Accessible Surface Area (SASA) | Exposure of different parts of the molecule to the solvent |

| Principal Component Analysis (PCA) | Dominant modes of motion and conformational flexibility |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of molecules. For this compound, these calculations can help in understanding its chemical behavior and its potential for metabolic transformations.

Electronic Properties: Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties of this compound. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also important descriptors of chemical reactivity. Studies on diphenylmethane have characterized its electronic and vibrational spectra, providing a basis for understanding the electronic properties of its derivatives. nih.gov

Reactivity: The reactivity of the C-H bond on the methylene (B1212753) group of the diphenylmethane core is a known feature of this chemical class. wikipedia.org Quantum chemical calculations can quantify the bond dissociation energy and predict the susceptibility of different parts of the this compound molecule to metabolic enzymes, such as cytochrome P450. Computational studies on the mutagenicity of aromatic amines have correlated their electronic features with their biological activity, highlighting the predictive power of these methods. imrpress.comnih.gov

| Quantum Chemical Descriptor | Significance for this compound |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |

| Dipole Moment | Polarity and solubility |

| Mulliken Atomic Charges | Distribution of charge and sites for electrostatic interactions |

| Bond Dissociation Energies | Susceptibility to metabolic degradation |

Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a query in virtual screening to search large compound libraries for new molecules with the potential for similar activity.

For this compound, a pharmacophore model would likely consist of two hydrophobic/aromatic features corresponding to the diphenyl groups and a positive ionizable feature representing the tertiary amine. The spatial relationship between these features would be critical for activity.

Virtual Screening: Once a pharmacophore model is developed and validated, it can be used to screen databases of chemical compounds. This process can identify novel scaffolds that maintain the key pharmacophoric features of this compound but possess different chemical structures, potentially leading to the discovery of new drugs for functional gastrointestinal disorders with improved properties. Virtual screening can be ligand-based, relying on the structure of known active compounds, or structure-based, derived from the ligand-target complex. dergipark.org.trnih.govnih.govnih.govmdpi.comarxiv.orgchemrxiv.org

| Pharmacophore Feature | Chemical Moiety in this compound |

| Hydrophobic/Aromatic | Phenyl groups |

| Positive Ionizable | Tertiary amine |

| Hydrophobic | Propyl chain |

In Silico ADMET Prediction for Compound Optimization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery and optimization. nih.govnih.gov These computational models use the chemical structure of a compound to predict its pharmacokinetic and toxicological profile.

For this compound, in silico ADMET models can predict properties such as its oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and potential for off-target toxicity. While specific ADMET predictions for this compound are not publicly available, general predictions for aralkylamines can be inferred. The presence of the tertiary amine and the lipophilic diphenyl groups would influence its absorption and distribution. mdpi.commdpi.com

| ADMET Property | Predicted Outcome for a Compound like this compound | Structural Basis |

| A bsorption | Good oral absorption | Lipophilic nature and moderate molecular weight |

| D istribution | Wide distribution, potential for CNS penetration | Lipophilicity and tertiary amine group |

| M etabolism | Likely metabolized by CYP enzymes (e.g., N-demethylation, hydroxylation) | Tertiary amine and aromatic rings |

| E xcretion | Primarily renal excretion after metabolism | Metabolites are generally more polar |

| T oxicity | Potential for off-target effects related to amine-containing drugs | Interaction with various receptors and ion channels |

These predictions are valuable for guiding the design of new analogs with improved pharmacokinetic profiles and reduced toxicity.

Retrosynthetic Analysis for Novel Synthetic Routes of this compound

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comairitilibrary.com This approach helps in identifying potential synthetic pathways and overcoming synthetic challenges.

A plausible retrosynthetic analysis for this compound would involve disconnecting the C-N bond of the tertiary amine. This leads to a secondary amine (dimethylamine) and a propyl fragment with a suitable leaving group. The diphenylpropyl fragment can be further simplified by disconnecting one of the phenyl groups, leading to a Grignard reaction or a Friedel-Crafts alkylation as key bond-forming steps.

Proposed Disconnections:

C-N bond disconnection: This is a common strategy for synthesizing amines. The synthetic equivalent would be the reaction of a diphenylpropyl halide or tosylate with dimethylamine (B145610).

C-C bond disconnection at the diphenylmethyl carbon: This suggests a reaction between a phenyl Grignard reagent and a suitable propyl aldehyde or ketone, followed by further modifications.

Exploring novel synthetic routes through retrosynthetic analysis can lead to more efficient, cost-effective, and scalable methods for producing this compound and its derivatives. rasayanjournal.co.in

Future Directions and Emerging Research Avenues for Trimethyldiphenylpropylamine

Exploration of Novel Synthetic Methodologies

While classical synthetic routes to Trimethyldiphenylpropylamine exist, modern organic synthesis offers a plethora of opportunities for the development of more efficient, stereoselective, and diverse methodologies.

Asymmetric Synthesis: The core structure of this compound contains a chiral center, making the development of enantioselective synthetic methods a key area of future research. A significant advancement in the synthesis of the structurally related 3,3-diarylpropyl amines involves the iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides. nih.gov This methodology has been shown to produce chiral 3,3-diarylpropyl amines with high enantioselectivity (98–99% ee) and can be adapted to synthesize derivatives that are medicinally useful. nih.gov The optimization of this process, particularly concerning the purity of the alkene starting material to prevent isomerization, is crucial for achieving high selectivity. nih.gov Future work could focus on adapting this iridium-catalyzed asymmetric hydrogenation to directly synthesize the enantiomers of this compound.

Table 1: Key Aspects of Asymmetric Hydrogenation for 3,3-Diarylpropyl Amine Synthesis

| Feature | Description | Reference |

| Catalyst | Iridium-UbaPHOX | nih.gov |

| Substrate | 3,3-diarylallyl phthalimides | nih.gov |

| Key Advantage | High enantioselectivity (98–99% ee) | nih.gov |

| Critical Factor | Purity of the alkene starting material | nih.gov |